Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18724945
Molecular Formula: C18H25FN2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate -](/images/structure/VC18724945.png)
Specification
Molecular Formula | C18H25FN2O3 |
---|---|
Molecular Weight | 336.4 g/mol |
IUPAC Name | tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) |
Standard InChI Key | VLWOBYNGTPAMBB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate has the molecular formula C₁₈H₂₅FN₂O₃ and a molecular weight of 336.4 g/mol . The structure comprises a piperidine ring substituted at the 4-position with a carbamoyl group linked to a 4-fluorobenzyl moiety. The tert-butyl carbamate group at the 1-position enhances steric bulk and stability, a common feature in prodrug design .
Table 1: Key Identifiers and Properties
Property | Value |
---|---|
CAS Number | 327048-63-5 |
IUPAC Name | tert-Butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
InChIKey | VLWOBYNGTPAMBB-UHFFFAOYSA-N |
XLogP3 | 3.2 (Predicted) |
Spectroscopic Characterization
The compound’s ¹H NMR spectrum (CDCl₃, 400 MHz) reveals distinct signals for the tert-butyl group (δ 1.45 ppm, singlet), piperidine protons (δ 1.20–2.10 ppm, multiplet), and aromatic fluorine-coupled protons (δ 7.20 ppm, doublet) . Mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 337.4 [M+H]⁺ .
Synthesis and Reaction Pathways
Example Protocol (Adapted from Source 2):
A related compound, tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS 918431-92-2), was synthesized via a two-step process:
-
Activation: 1-Boc-4-fluoro-4-piperidinecarboxylic acid was treated with 4-methylmorpholine and isopropyl chloroformate in 1,2-dimethoxyethane at −15°C to form a mixed carbonate intermediate.
-
Amination: Ammonia in dioxane was added, yielding the carbamoyl derivative with 65% efficiency .
Reaction Optimization
Key challenges in piperidine functionalization include regioselectivity and steric hindrance from the tert-butyl group. Strategies to mitigate these issues include:
-
Using polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
-
Employing coupling agents like HATU or EDCI for carbamate formation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl and aromatic groups. It remains stable under inert storage conditions (−20°C, desiccated) but may undergo hydrolysis in acidic or basic environments, releasing piperidine and 4-fluorobenzylamine derivatives .
Table 2: Stability Profile
Condition | Stability Outcome |
---|---|
pH 2 (HCl, 37°C) | Complete decomposition in 24h |
pH 7.4 (PBS) | Stable for >7 days |
Light Exposure | No degradation observed |
Crystallographic Data
Single-crystal X-ray diffraction data, though unavailable for this specific compound, suggest that analogous Boc-protected piperidines adopt chair conformations with equatorial substituents, minimizing steric strain .
Applications in Drug Discovery
Role as a Building Block
The tert-butyl carbamate group serves as a protecting group for amines, enabling selective functionalization in multi-step syntheses. For example, the 4-fluorobenzyl carbamoyl moiety is prevalent in kinase inhibitors and GPCR modulators targeting neurological disorders .
Case Study: Anticancer Agents
A structurally related compound, tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate, demonstrated in vitro activity against breast cancer cell lines (IC₅₀ = 1.2 µM) . While direct data for the target compound are lacking, its structural similarity suggests potential utility in oncology drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume